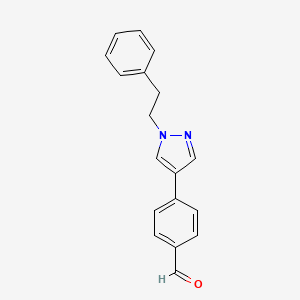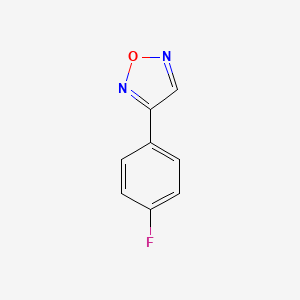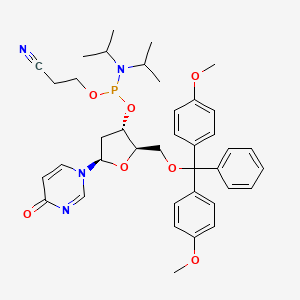
DMTr-dH2U-amidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMTr-dH2U-amidite is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
準備方法
DMTr-dH2U-amidite is synthesized through a series of chemical reactions involving protected nucleosides. The synthetic routes and reaction conditions can vary, but they generally include the use of protecting groups such as dimethoxytrityl (DMTr) and the use of reagents like phosphoramidite chloride .
化学反応の分析
DMTr-dH2U-amidite undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphite triester to a phosphate triester.
Reduction: This reaction can be used to remove protecting groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like thiols . The major products formed from these reactions are typically oligonucleotides with modified nucleosides .
科学的研究の応用
DMTr-dH2U-amidite has several scientific research applications, including:
Chemistry: It is used in the synthesis of oligonucleotides, which are short fragments of nucleic acids.
Biology: It is used in the study of DNA and RNA synthesis and function.
Industry: It is used in the production of synthetic nucleotides for research and development
作用機序
The mechanism of action of DMTr-dH2U-amidite involves the inhibition of DNA synthesis and the induction of apoptosis. As a purine nucleoside analog, it targets indolent lymphoid malignancies by incorporating into the DNA and disrupting its replication .
類似化合物との比較
DMTr-dH2U-amidite is unique compared to other purine nucleoside analogs due to its specific structure and function. Similar compounds include other nucleoside analogs like fludarabine and cladribine, which also have antitumor activity but differ in their chemical structure and specific applications .
特性
分子式 |
C39H47N4O7P |
|---|---|
分子量 |
714.8 g/mol |
IUPAC名 |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47N4O7P/c1-28(2)43(29(3)4)51(48-24-10-22-40)50-35-25-38(42-23-21-37(44)41-27-42)49-36(35)26-47-39(30-11-8-7-9-12-30,31-13-17-33(45-5)18-14-31)32-15-19-34(46-6)20-16-32/h7-9,11-21,23,27-29,35-36,38H,10,24-26H2,1-6H3/t35-,36+,38+,51?/m0/s1 |
InChIキー |
KMZDUEOOUPMTJZ-CWDWRSLKSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)N=C5 |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)N=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


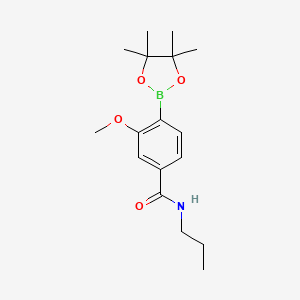
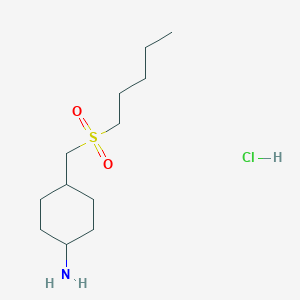

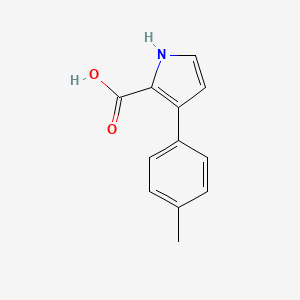
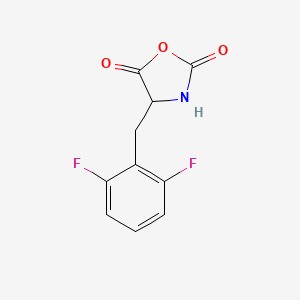
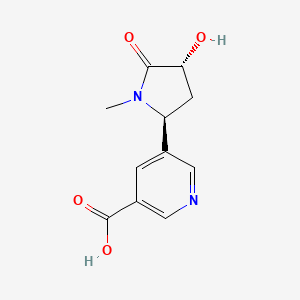
![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)

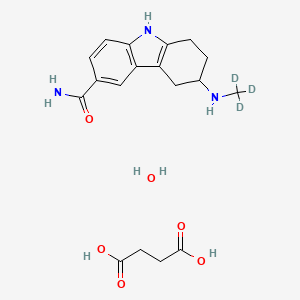
![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)

